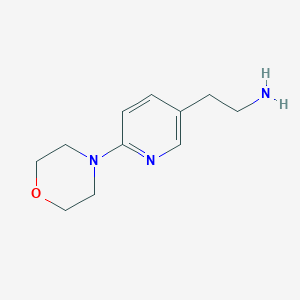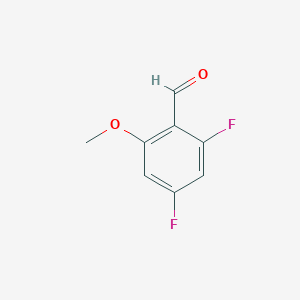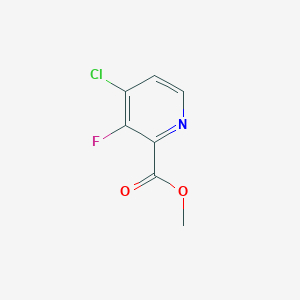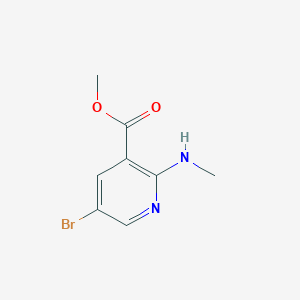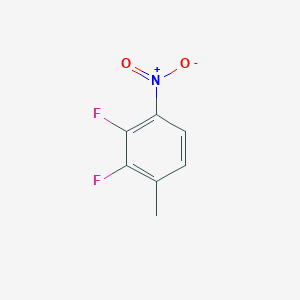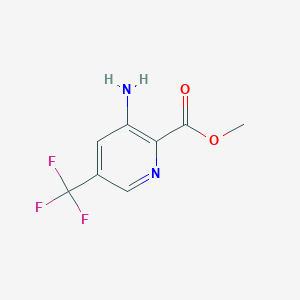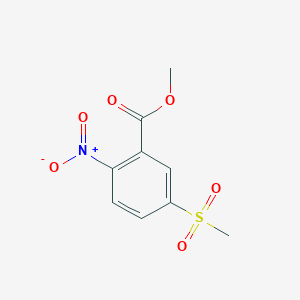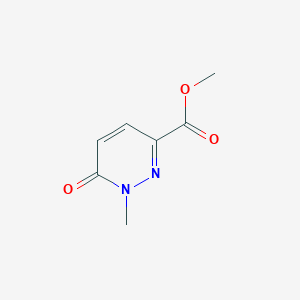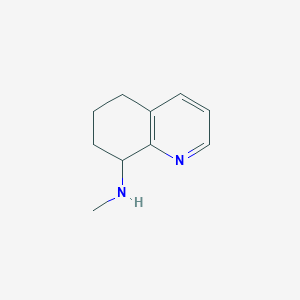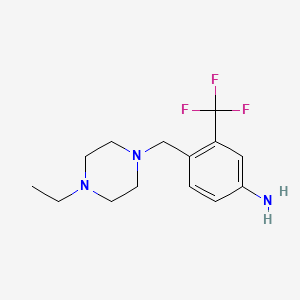
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, also known as 4-EPMTA, is an organofluorine compound with a wide range of applications in the scientific research field. It is a colorless to yellow-brown liquid with a low melting point and a boiling point of 140-141°C. 4-EPMTA has been used as a building block for the synthesis of a variety of compounds and as an intermediate in the synthesis of pharmaceuticals. It has also been employed as a reagent in chemical reactions, such as the Grignard reaction and the Suzuki coupling reaction.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and related compounds have shown promising applications in the synthesis of antimicrobial agents. For instance, similar molecules have been synthesized and demonstrated high activity against Mycobacterium smegmatis, a bacterium used as a model for tuberculosis studies (Yolal et al., 2012). Additionally, derivatives of such compounds have been synthesized for their potential use as antimicrobial agents against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).
Applications in Cancer Research
Compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline have been synthesized as intermediates in the production of antitumor agents. For instance, 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, a related compound, is an intermediate for the antitumor agent nilotinib (Yang Shijing, 2013).
Electrochemical Applications
The electrochemical fluorination of compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline has been studied. Such research explores the production of perfluoro compounds, which have various industrial applications (Abe, Baba, & Soloshonok, 2001).
Corrosion Inhibition Research
Derivatives of compounds similar to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) was conducted to analyze the inhibition efficiencies of these compounds (Wang et al., 2006).
Synthesis of Novel Compounds
This chemical also plays a role in the synthesis of new compounds with potential biological applications. For example, new carboxylic acid amides containing an N-methylpiperazine fragment, closely related to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, were synthesized for potential use in various pharmaceutical applications (Koroleva et al., 2011).
Propriétés
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCDXFRHUHFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

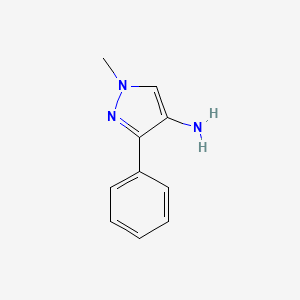
![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
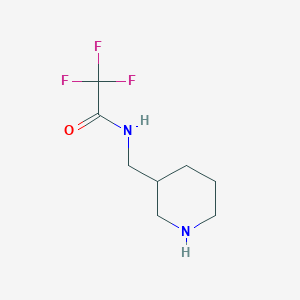
![(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B1428612.png)
![4-[(2-Methoxyethyl)amino]benzoic acid](/img/structure/B1428613.png)
